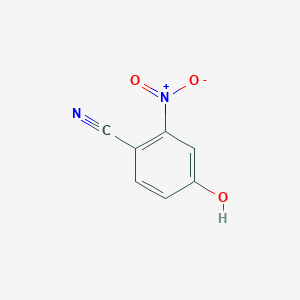![molecular formula C16H11F3N2O2 B2440618 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone CAS No. 338774-65-5](/img/structure/B2440618.png)
1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action for 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone is not fully understood, but it is believed to work by activating the Rev-ErbA protein. This protein is involved in regulating various metabolic processes in the body, including glucose and lipid metabolism. By activating this protein, this compound may be able to improve metabolic activity and increase energy expenditure.
Biochemical and Physiological Effects:
In addition to its potential metabolic benefits, this compound has also been shown to have other biochemical and physiological effects. Studies have shown that this compound can increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism, which may help to improve overall cellular health. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone for lab experiments is its selectivity. This compound has been shown to have minimal off-target effects, making it a useful tool for studying specific metabolic pathways and processes. However, one limitation of this compound is its relatively short half-life in vivo, which may make it difficult to study long-term effects or use in clinical settings.
Orientations Futures
There are several potential future directions for research involving 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and diabetes. Additionally, this compound may have applications in the treatment of fatigue and other related conditions. Further research is needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis method for 1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone involves several steps and requires advanced knowledge of organic chemistry. The first step involves the reaction of 3-bromoanisole with trifluoromethyl ketone to produce 3-(trifluoromethyl)phenol. This intermediate is then reacted with 2-aminoacetophenone to produce the final product, this compound. The synthesis of this compound is complex and requires careful control of reaction conditions to ensure high yield and purity.
Applications De Recherche Scientifique
1-methyl-3-[3-(trifluoromethyl)phenoxy]-2(1H)-quinoxalinone has been extensively studied in laboratory settings and has shown promising results in various areas of research. One of the most significant applications of this compound is in the field of metabolism and obesity. Studies have shown that this compound can increase metabolic activity in skeletal muscle cells, leading to improved glucose and lipid metabolism. This compound has also been shown to increase endurance in animal models, making it a potential candidate for the treatment of fatigue and other related conditions.
Propriétés
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenoxy]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-21-13-8-3-2-7-12(13)20-14(15(21)22)23-11-6-4-5-10(9-11)16(17,18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZXWIAWZYIMJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440543.png)

![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2440545.png)


![[(1S,2R,4S,5S,6S)-8-Oxatricyclo[3.2.1.02,4]octan-6-yl]methanamine;hydrochloride](/img/structure/B2440551.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2440553.png)

![5-Methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2440556.png)

![2-(ethylthio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2440558.png)